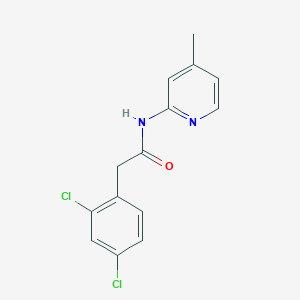
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-1H-indole-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMIMIC and is a member of the indole class of compounds. DMIMIC has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of DMIMIC is complex and not fully understood. However, it is believed that DMIMIC works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, DMIMIC has been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of DMIMIC is an area of active research.
Biochemical and Physiological Effects:
DMIMIC has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DMIMIC has been shown to have antioxidant properties and may be useful in the treatment of various oxidative stress-related conditions. Additionally, DMIMIC has been shown to have neuroprotective properties and may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of DMIMIC is its potent anti-cancer properties, which make it a promising candidate for cancer research. Additionally, DMIMIC has been shown to have a wide range of biochemical and physiological effects, making it a versatile compound for research. However, the synthesis of DMIMIC is a complex process that requires expertise in organic chemistry, and the compound may be difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on DMIMIC. One area of research is in the development of new chemotherapy agents based on the structure of DMIMIC. Additionally, further research is needed to fully understand the mechanism of action of DMIMIC and its potential applications in the treatment of various diseases. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing DMIMIC.
Synthesis Methods
DMIMIC can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis process typically involves the use of various solvents and heating steps to facilitate the reaction. The final product is a white crystalline powder that is typically purified through recrystallization. The synthesis of DMIMIC is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DMIMIC has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMIMIC has been shown to have potent anti-cancer properties and has been studied extensively as a potential chemotherapy agent. Additionally, DMIMIC has been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methylindole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)20-15(16-9)17-14(19)12-5-4-6-13-11(12)7-8-18(13)3/h4-8H,1-3H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFLODSRWHIIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-methyl-1H-indole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2,2,2-trifluoroacetamide](/img/structure/B6120211.png)
![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)

![1-chloro-2-{[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thio}cyclopentane](/img/structure/B6120244.png)
![2-(1-benzyl-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6120248.png)
![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)
![N-(2-methoxy-1-methylethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6120259.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B6120265.png)
![5-{[(2-fluorobenzyl)thio]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6120268.png)
![2-[4-cyclopentyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6120297.png)

![4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B6120319.png)